3-Phenyl-6-(piperazin-1-yl)pyridazine
Overview
Description
3-Phenyl-6-(piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C14H16N4 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Anticancer Applications
3-Phenyl-6-(piperazin-1-yl)pyridazine derivatives have been studied for their potential as anticancer agents. Murty et al. (2011) synthesized a series of derivatives that showed cytotoxicity against various human cancer cell lines, including cervical, breast, colon, skin, and lung cancers. These compounds displayed good to moderate activity, especially against HCT116 and HeLa cell lines, suggesting their potential in cancer treatment (Murty et al., 2011).
2. Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyridazine derivatives, including those with the 3-Phenyl-6-(piperazin-1-yl) structure, have been explored. For instance, Shamroukh et al. (2013) developed novel β-enaminonitrile derivatives of 1-(6-phenyl-pyridazin-3-yl)-pyrazole, which demonstrated significant antimicrobial activity, surpassing some known drugs (Shamroukh et al., 2013).
3. CNS and Antioxidant Properties
Compounds with a this compound structure have shown potential in treating central nervous system (CNS) disorders. Malinka et al. (2002) developed derivatives possessing this structure and found them to exhibit analgesic action in mice models. Additionally, some of these compounds demonstrated moderate antioxidant properties (Malinka et al., 2002).
4. Anti-Diabetic Potential
The anti-diabetic potential of triazolo-pyridazine-6-yl-substituted piperazines, a category that includes this compound, has been investigated. Bindu et al. (2019) synthesized a family of these compounds and evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. The study suggested their possible development as anti-diabetic medications (Bindu et al., 2019).
Future Directions
The future directions for research on 3-Phenyl-6-(piperazin-1-yl)pyridazine and similar compounds could involve further exploration of their potential therapeutic effects, as well as the development of new synthesis methods . Additionally, more detailed studies on their physical and chemical properties could also be beneficial.
Properties
IUPAC Name |
3-phenyl-6-piperazin-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-14(17-16-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQDWXKOJGHXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433827 | |
Record name | 3-Phenyl-6-(piperazin-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50693-75-9 | |
Record name | 3-Phenyl-6-(piperazin-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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